O-Benzenedisulfonimide
Description
Historical Context and Evolution of Academic Interest in O-Benzenedisulfonimide
The scientific community's engagement with this compound has evolved significantly since its initial discovery, driven by new synthetic methodologies and a deeper understanding of its chemical properties.
Early Synthesis and Initial Recognition in Chemical Literature
This compound, also known as 1,3,2-benzodithiazole-1,1,3,3-tetraoxide, was first synthesized in the 1920s. unito.itchim.it Holleman, in 1921, and Hurtley and Smiles, in 1926, independently reported its synthesis, initially exploring its potential as a saccharine-like sweetener. unito.itchim.it These early syntheses were often multi-step and challenging, typically starting from o-aminobenzenesulfonic acid. unito.it The key intermediate for these syntheses is o-benzenedisulfonyl chloride. chim.itthieme-connect.com This intermediate can be prepared from various starting materials, including o-benzenedisulfonic acid dipotassium (B57713) salt, anthranilic acid, 2-aminobenzenesulfonic acid, and 1,2-bis(methylsulfanyl)benzene. thieme-connect.com For many years, the interest in this compound remained sporadic. unito.itchim.it
Resurgence of Research Interest as a Brønsted Acid Catalyst
A significant turning point in the academic interest in this compound came with its recognition as a potent Brønsted acid catalyst. chim.it Starting in 2007, researchers began to report on its effectiveness in a variety of acid-catalyzed organic reactions. chim.it This resurgence was fueled by the compound's desirable properties: it is a safe, non-volatile, non-corrosive, and reusable organocatalyst. chim.itorganic-chemistry.org Its solubility in both organic solvents and water allows for straightforward recovery and recycling, offering economic and ecological advantages. chim.itresearchgate.net
This compound has proven to be an efficient catalyst for a wide range of reactions, including:
Acylation of alcohols, phenols, and thiols: It provides excellent yields under mild, solvent-free conditions. thieme-connect.com
Hosomi-Sakurai reactions: It effectively catalyzes the allylation of acetals and alcohols. organic-chemistry.orgresearchgate.netthieme-connect.de
Mukaiyama aldol (B89426) reactions: It efficiently catalyzes the reaction between silyl (B83357) enol ethers and aldehydes or dimethyl acetals under solvent-free conditions. researchgate.net
Hetero-Michael reactions: It facilitates the addition of oxygen, sulfur, and nitrogen nucleophiles to Michael acceptors. chim.it
Pictet-Spengler reaction: It is used in the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. researchgate.net
Friedländer annulation: It is employed for the synthesis of quinolines. researchgate.net
Strecker reaction: It efficiently catalyzes the one-pot, three-component reaction of ketones and aromatic amines with trimethylsilyl (B98337) cyanide to produce α-amino nitriles. rsc.org
The development of chiral derivatives of this compound has further expanded its utility, enabling asymmetric versions of these reactions. chim.itnih.govrsc.org These chiral catalysts have been successfully used in reactions like the Strecker reaction, demonstrating good enantioselectivity. nih.gov Furthermore, immobilizing these chiral catalysts on silica (B1680970) gel has created heterogeneous catalytic systems that are easily recoverable and reusable, enhancing their green chemistry credentials. rsc.orgnih.gov
Development and Impact of N-Fluoro-O-benzenedisulfonimide as a Fluorinating Agent
A major advancement in the application of this compound derivatives was the development of N-Fluoro-O-benzenedisulfonimide (NFOBS). unito.it Synthesized by the direct fluorination of its precursor, it has become a highly efficient and stable electrophilic fluorinating agent. unito.it The introduction of a fluorine atom onto the nitrogen of the imide significantly alters its reactivity, making it a valuable reagent for introducing fluorine into organic molecules. wikipedia.org
NFOBS is part of a broader class of N-F fluorinating agents that are favored for their ease of handling compared to more hazardous reagents like elemental fluorine. nih.govbeilstein-journals.orgbeilstein-journals.org These reagents are crucial in medicinal chemistry and materials science, as the incorporation of fluorine can enhance the biological activity and metabolic stability of pharmaceuticals and modify the properties of materials. beilstein-journals.org NFOBS has been successfully used for the selective fluorination of a variety of nucleophiles, including aromatic compounds, enolates, and silyl enol ethers. unito.itwikipedia.org The mechanism of fluorination is believed to proceed via an SN2 pathway, although this remains a topic of discussion. wikipedia.org
Scope and Significance of this compound in Modern Chemical Science
The applications of this compound and its derivatives extend beyond catalysis and fluorination, impacting various areas of modern chemical science.
The conjugate base of this compound has been utilized as a stabilizing counter-ion for reactive species such as arenediazonium salts and aryl heteroaryl methylium cations. chim.it This has proven advantageous in transition metal-catalyzed cross-coupling reactions, including those catalyzed by gold and palladium. chim.itresearchgate.net For instance, arenediazonium o-benzenedisulfonimides have been employed as coupling partners in gold-catalyzed Heck couplings and Suzuki couplings, as well as copper-catalyzed Ullmann-type couplings. researchgate.netmdpi.com
Furthermore, derivatives of this compound are being investigated for their potential biological activities. For example, N-phenyl-o-benzenedisulfonimide has been studied for its potential to selectively inhibit carbonic anhydrase isoforms associated with cancer. researchgate.net The versatility of the this compound scaffold continues to inspire the development of new reagents and catalysts with tailored properties.
Challenges and Future Directions in this compound Research
Despite the significant progress in understanding and utilizing this compound, several challenges and opportunities for future research remain.
One of the ongoing challenges lies in developing more efficient and sustainable synthetic routes to this compound and its derivatives. While current methods are established, improving yields, reducing waste, and utilizing greener solvents are continuous goals.
In the realm of catalysis, the development of more enantioselective chiral catalysts derived from this compound is a key area of future research. nih.gov Fine-tuning the steric and electronic properties of these catalysts could lead to higher enantiomeric excesses in a broader range of asymmetric transformations. The expansion of heterogeneous catalysts based on this scaffold is also a promising direction, facilitating easier product purification and catalyst recycling. rsc.orgnih.gov
The exploration of new applications for this compound derivatives continues to be a vibrant field. This includes the design of novel fluorinating agents with enhanced reactivity and selectivity, as well as the investigation of their potential in materials science and medicinal chemistry. beilstein-journals.org The unique electronic properties of the this compound core suggest that it could be incorporated into functional materials with interesting optical or electronic properties.
The continued evolution of analytical techniques and computational chemistry will undoubtedly play a crucial role in advancing our understanding of the reaction mechanisms involving this compound and its derivatives. rsc.orgresearchgate.net This deeper mechanistic insight will, in turn, guide the rational design of new and improved chemical entities based on this versatile compound. The field of chemistry is constantly evolving, with concepts like click chemistry and bioorthogonal chemistry shaping the way scientists approach molecular synthesis. nobelprize.org The principles of green chemistry and sustainability are also becoming increasingly central to chemical research, presenting both challenges and opportunities for the future of this compound research. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4S2/c8-12(9)5-3-1-2-4-6(5)13(10,11)7-12/h1-4,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWQFOHBHHIZKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)S(=O)(=O)NS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4482-01-3 | |
| Record name | 1,2-Benzenedisulfonic Imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways Involving O Benzenedisulfonimide
Catalytic Applications of O-Benzenedisulfonimide in Organic Synthesis
This compound is increasingly utilized as a recyclable and water-tolerant Brønsted acid catalyst in a range of organic reactions. researchgate.net Its non-volatile and non-corrosive nature, coupled with its ease of recovery and reuse, makes it an attractive option for various synthetic transformations. core.ac.ukorganic-chemistry.org
This compound as a Brønsted Acid Organocatalyst
As a Brønsted acid, OBS facilitates reactions by donating a proton, thereby activating substrates. This catalytic behavior is central to its effectiveness in numerous organic syntheses, including etherification, esterification, and acetalization. omu.edu.tr
The use of this compound as a catalyst aligns with several principles of green chemistry. organic-chemistry.org Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. organic-chemistry.org OBS-catalyzed reactions often adhere to these principles in the following ways:
Catalysis: Catalytic reagents like OBS are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, reducing waste. organic-chemistry.org
Atom Economy: By efficiently promoting reactions, OBS helps to maximize the incorporation of all materials used in the process into the final product.
Safer Solvents and Auxiliaries: In many instances, reactions catalyzed by OBS can be carried out under solvent-free conditions, which offers both economic and ecological benefits. core.ac.ukorganic-chemistry.org
Design for Energy Efficiency: Many OBS-catalyzed reactions can be conducted at ambient temperature, minimizing energy consumption. organic-chemistry.org
Heterocycle Synthesis Catalyzed by this compound
This compound has emerged as an effective catalyst for the synthesis of various benzofused azoles, including benzothiazoles, benzoxazoles, and benzimidazoles. These heterocyclic scaffolds are prevalent in medicinal chemistry and materials science. The synthesis of these compounds often involves the condensation of a 2-substituted aniline with a carbonyl compound or its derivative, followed by cyclization.
For the synthesis of benzothiazoles, this compound catalyzes the condensation of 2-aminothiophenol with aldehydes. The reaction proceeds through the formation of a benzothiazoline intermediate, which is then oxidized to the corresponding benzothiazole. The use of this compound as a catalyst allows for high yields of the desired products under relatively mild conditions.
Similarly, in the synthesis of benzoxazoles, this compound facilitates the condensation of 2-aminophenol with aldehydes. The reaction likely proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration to afford the benzoxazole ring system.
The synthesis of benzimidazoles can also be efficiently catalyzed by this compound. This typically involves the condensation of o-phenylenediamine with aldehydes. The catalyst activates the aldehyde, promoting the formation of the diamine adduct, which then cyclizes and aromatizes to yield the benzimidazole product. The catalytic nature of this compound and the often high yields make this an attractive method for the synthesis of these important heterocycles.
Table 2: this compound Catalyzed Synthesis of Benzofused Azoles
| Entry | Substrate 1 | Substrate 2 | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Aminothiophenol | Benzaldehyde | 2-Phenylbenzothiazole | 92 |
| 2 | 2-Aminophenol | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzoxazole | 90 |
| 3 | o-Phenylenediamine | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzimidazole | 95 |
| 4 | 2-Aminothiophenol | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)benzothiazole | 88 |
This table is generated based on representative data and is for illustrative purposes.
This compound has been successfully employed as a catalyst in the Friedländer annulation for the synthesis of quinolines. The Friedländer synthesis is a classic and straightforward method for constructing the quinoline (B57606) ring system, which is a core structure in many pharmaceuticals and functional materials. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.
In this reaction, this compound acts as a Brønsted acid catalyst, activating the carbonyl group of the α-methylene ketone component and promoting the initial aldol-type condensation with the 2-aminoaryl aldehyde or ketone. This is followed by a cyclization and dehydration sequence to afford the substituted quinoline.
The use of this compound as a catalyst offers several advantages, including mild reaction conditions, high yields of the quinoline products, and operational simplicity. The catalyst has been shown to be effective for a range of substrates, allowing for the synthesis of a variety of substituted quinolines. The ability to recover and reuse the catalyst adds to the green credentials of this synthetic methodology. Research has demonstrated that the 5-nitro derivative of this compound can be an even more effective catalyst than the parent compound, leading to faster reactions under milder conditions. chim.it
Derivatization Strategies and Synthesis of this compound Derivatives
Synthesis of Chiral this compound Derivatives
The development of chiral derivatives of this compound has been a key strategy for extending its application into the field of asymmetric catalysis. The goal is to create chiral Brønsted acids that can induce enantioselectivity in organic reactions. The core principle of this strategy is to introduce chiral elements into the this compound scaffold while preserving the highly acidic sulfonimide functional group responsible for its catalytic activity.
A primary approach to synthesizing these chiral derivatives involves the introduction of bulky substituents onto the benzene (B151609) ring of the 1,2-benzenedisulfonimide structure. This creates atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. These atropisomers are chiral and can be resolved to isolate the individual enantiomers, which then serve as enantioselective catalysts.
A multi-step synthetic protocol has been established, often starting from commercially available substituted anilines. For example, the synthesis of 4-methyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide and 4,5-dimethyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide begins with 2-methyl-6-nitroaniline (B18888) and 2,3-dimethyl-6-nitroaniline, respectively. The synthesis involves a sequence of reactions to construct the substituted benzene backbone, followed by the formation of the disulfonimide ring. Another reported derivative is 4,5-dimethyl-3,6-bis(1-naphthyl)-1,2-benzenedisulfonimide, which incorporates even bulkier naphthyl groups to enhance stereochemical control.
These chiral catalysts have been successfully employed in asymmetric transformations, such as the Strecker reaction, yielding products with good enantioselectivity. Furthermore, to improve the practical application of these catalysts, a heterogeneous version has been developed by immobilizing a chiral derivative, (-)-4,5-dimethyl-3,6-bis(1-naphthyl)-1,2-benzenedisulfonimide, on silica (B1680970) gel. This approach combines the benefits of enantioselective catalysis with the ease of catalyst recovery and recycling inherent to heterogeneous systems.
The table below lists some of the chiral this compound derivatives that have been synthesized.
Table 8: Synthesized Chiral this compound Derivatives
| Derivative Name | Starting Material | Chirality Type |
|---|---|---|
| 4-Methyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide | 2-Methyl-6-nitroaniline | Atropisomeric |
| 4,5-Dimethyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide | 2,3-Dimethyl-6-nitroaniline | Atropisomeric |
| 4,5-Dimethyl-3,6-bis(1-naphthyl)-1,2-benzenedisulfonimide | 2,3-Dimethyl-6-nitroaniline | Atropisomeric |
| Silica-immobilized (-)-4,5-dimethyl-3,6-bis(1-naphthyl)-1,2-benzenedisulfonimide | (-)-4,5-Dimethyl-3,6-bis(1-naphthyl)-1,2-benzenedisulfonimide | Atropisomeric (Heterogenized) |
The synthesis of these chiral analogues represents a significant advancement, enabling the use of this compound-based systems for the production of enantiomerically enriched molecules.
Silica-Supported this compound
This compound (OBS), a strong Brønsted acid, can be immobilized on a solid support to create a heterogeneous catalyst, combining the benefits of organocatalysis with the advantages of easy separation and recyclability. chim.itunito.it A derivative of 1,2-benzenedisulfonimide has been successfully immobilized on 3-aminopropyl functionalized silica gel via a stable amide bond. unito.itrsc.orgscispace.com
The synthesis of this heterogeneous catalyst involves a condensation reaction between the carboxyl groups on a modified OBS derivative and the amine groups of the functionalized silica. rsc.org This process is often promoted by coupling agents like N-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDC). chim.itscispace.com The resulting material is a new heterogeneous catalyst whose structure can be confirmed by IR and NMR spectroscopy. unito.it
This silica-supported catalyst has been effectively employed in various acid-catalyzed organic reactions. chim.itunito.it A key advantage of this system is the straightforward recovery of the catalyst from the reaction mixture by simple filtration, allowing for its reuse in multiple consecutive runs without a significant loss of catalytic activity. chim.itunito.it This reusability aligns with the principles of sustainable and eco-compatible chemistry by simplifying product purification and reducing waste. unito.it
Table 1: Performance of Silica-Supported this compound Catalyst
| Reaction Type | Catalyst | Key Advantages | Reference |
|---|
N-Fluoro-O-benzenedisulfonimide (NFOBS) Synthesis and its Application in Fluorination Reactions
N-Fluoro-O-benzenedisulfonimide (NFOBS) is a significant electrophilic fluorinating agent used for the selective introduction of fluorine into organic molecules. acs.orgstackexchange.com
Application in Fluorination Reactions: NFOBS serves as an effective "electrophilic" fluorine source for a variety of nucleophilic substrates. acs.orgdrexel.edu The nitrogen-fluorine bond in NFOBS is polarized due to the strong electron-withdrawing effect of the two adjacent sulfonyl groups, rendering the fluorine atom susceptible to nucleophilic attack. The reaction mechanism is suggested to be an SN2-type process.
It is particularly useful for the fluorination of:
Metal enolates acs.org
Silyl (B83357) enol ethers acs.org
1,3-dicarbonyl compounds acs.org
Ortho-metalated aromatic compounds acs.org
These reactions typically produce the corresponding α-fluoro compounds in yields up to 95%. acs.org A significant advantage of using NFOBS is that the disulfonimide byproduct is highly water-soluble, which simplifies the purification process during aqueous workup. acs.org
The reactivity of NFOBS is often compared to that of N-fluorobenzenesulfonimide (NFSI). While their reactivities are similar in many cases, NFOBS has demonstrated better yields in the fluorination of metal enolates, Grignard reagents, and lithium reagents. Conversely, NFSI may provide better results with ortho-lithiated aromatic substrates. acs.org
Table 2: Fluorination of Nucleophilic Substrates with NFOBS
| Substrate Type | Product | Yield Range | Notes |
|---|---|---|---|
| Metal Enolates | α-Fluoro Carbonyl Compounds | Good to Excellent | NFOBS often gives better yields than NFSI. acs.org |
| Silyl Enol Ethers | α-Fluoro Carbonyl Compounds | Up to 95% | Clean reactions with easy workup. acs.org |
| 1,3-Dicarbonyl Compounds | Fluorinated Products | Good to Excellent | Effective for mono- and difluorination. acs.org |
| Ortho-Metalated Aromatics | Fluorinated Aromatics | 10-80% | Modest to good yields achieved. acs.org |
Aryl (or Heteroaryl) Indol-3-ylmethylium O-Benzenedisulfonimides
A number of stabilized aryl or heteroaryl(3-indolyl)carbenium ions have been synthesized and isolated as highly stable this compound salts. mdpi.com This was achieved through the direct coupling of aryl (or heteroaryl) aldehydes with indoles or their analogues in the presence of this compound, which acts as a strong organic Brønsted acid. mdpi.compurdue.edu The resulting salts were obtained in excellent yields and have been fully characterized. mdpi.com
The purity and structure of these novel compounds were confirmed by spectroscopic methods and by chemical reduction with sodium borohydride (NaBH₄). mdpi.com Furthermore, X-ray crystal structure analysis performed on one of the products confirmed that an azafulvenium species is the exclusive structure in the solid state. mdpi.com The use of this compound as the counterion is crucial for the stability and isolation of these otherwise reactive carbenium ions, which had not been previously prepared in the solid state. mdpi.com
These stable carbenium salts have shown utility in further synthetic transformations, such as in the organocatalytic addition of aliphatic aldehydes. purdue.edu
The table below lists examples of reactants used in the synthesis of these methylium salts.
| Aldehyde Component | Arene/Heteroarene Component | Product Type |
| Aryl Aldehydes | Indoles | Aryl(3-indolyl)methylium O-Benzenedisulfonimides |
| Heteroaryl Aldehydes | Indole Analogues | Heteroaryl(3-indolyl)methylium O-Benzenedisulfonimides |
This table is a representation of the synthetic scope described in the cited literature. mdpi.com
This compound-Based Ionic Liquids
The conjugate base of this compound is characterized as non-basic and non-nucleophilic, properties that make it suitable for the preparation of room temperature ionic liquids. chim.it Research into hydrophobic ionic liquids has been conducted to assess their radiation stability, particularly for applications such as diluents in liquid-liquid metal ion extraction from spent nuclear fuels and as protective agents for the extracting solvents themselves. chim.it
In studies comparing the stability of different imide-based anions to radiolytically-induced fragmentation, the this compound anion proved to be more stable than phthalimide. chim.it This enhanced stability is crucial in high-radiation environments where the fragmentation of the anion can lead to the formation of unstable neutral radicals that can damage the solvent. chim.it While the fragmentation of the cation in an ionic liquid is less detrimental to the solvent, the stability of the anion is a key factor in these specialized applications. chim.it
N-Hydroxy-O-benzenedisulfonimide as an Oxidizing Reagent
Contrary to earlier beliefs, N-Hydroxy-o-benzenedisulfonimide (NHOBS) has been identified as a useful and selective oxidizing agent. chim.itjlu.edu.cnresearchgate.netissp.ac.ruacademie-sciences.fr This readily accessible reagent has demonstrated effectiveness in a variety of oxidation reactions. chim.itjlu.edu.cnresearchgate.netissp.ac.ru
Key transformations achieved using NHOBS include:
The oxidation of aldehydes to carboxylic acids. chim.itjlu.edu.cnresearchgate.netissp.ac.ru
The selective oxidation of benzyl (B1604629) alcohols to the corresponding aldehydes. researchgate.net
The conversion of thiols to disulfides. chim.itjlu.edu.cnresearchgate.netissp.ac.ru
The oxidation of sulfides to sulfoxides, without further oxidation to sulfones. chim.itjlu.edu.cnresearchgate.netissp.ac.ru
The reactions are typically carried out in solvents like acetonitrile or a mixture of acetic acid and acetonitrile at temperatures around 60 °C. researchgate.net An important feature of NHOBS is its high selectivity, which is particularly valuable in the oxidation of sulfides where over-oxidation can be a problem with other reagents. researchgate.netacademie-sciences.fr A notable advantage of NHOBS is that it does not involve metals, which are common components of many other oxidizing agents. researchgate.netacademie-sciences.fr
The table below summarizes the oxidative capabilities of N-Hydroxy-o-benzenedisulfonimide with representative substrates and products.
| Substrate Type | Substrate Example | Product Type | Product Example |
| Aldehyde | 4-Chlorobenzaldehyde | Carboxylic Acid | 4-Chlorobenzoic acid |
| Benzyl Alcohol | Benzyl alcohol | Aldehyde | Benzaldehyde |
| Thiol | Thiophenol | Disulfide | Diphenyl disulfide |
| Sulfide | Thioanisole | Sulfoxide (B87167) | Methyl phenyl sulfoxide |
This data is compiled from research findings in the provided sources. researchgate.net
Advanced Analytical Techniques and Spectroscopic Characterization in O Benzenedisulfonimide Research
Vibrational Spectroscopy (FTIR, Raman) Studies of O-Benzenedisulfonimide and its Derivatives
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within this compound. These complementary methods probe the vibrational modes of a molecule, offering a unique spectral fingerprint. thermofisher.com FTIR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com
For this compound, the spectra are dominated by vibrations associated with the sulfonimide group and the benzene (B151609) ring. Key vibrational modes include the symmetric and asymmetric stretching of the S=O bonds, the N-H stretching of the imide group, and various stretching and bending modes of the aromatic C-H and C=C bonds. rsc.orgresearchgate.net The precise frequencies of these vibrations can be influenced by intermolecular interactions, particularly hydrogen bonding involving the N-H proton and the sulfonyl oxygen atoms. researchgate.net A red-shift (a shift to lower wavenumber) in the N-H stretching frequency, for instance, is often indicative of hydrogen bond formation, which weakens the N-H bond. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| N-H (Imide) | Stretching | 3100 - 3400 | Medium | Weak |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak | Strong |
| C=C (Aromatic) | Ring Stretching | 1450 - 1600 | Medium-Strong | Medium-Strong |
| S=O (Sulfonyl) | Asymmetric Stretching | 1300 - 1350 | Strong | Medium |
| S=O (Sulfonyl) | Symmetric Stretching | 1140 - 1160 | Strong | Medium |
| S-N (Sulfonimide) | Stretching | 900 - 950 | Medium | Weak |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR and ¹³C NMR Chemical Shift Analysis
One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the structure of this compound.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their relative abundance. For this compound, the aromatic protons typically appear as a complex multiplet in the downfield region (around 7.5-8.0 ppm), influenced by the electron-withdrawing nature of the two sulfonyl groups. rsc.orgchemicalbook.com The imide proton (N-H) is expected to be a broad singlet, often further downfield, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. rsc.orguark.edu
¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The aromatic carbons of this compound will show distinct signals in the aromatic region (typically 120-140 ppm). The carbons directly attached to the electron-withdrawing sulfonyl groups are expected to be the most deshielded and appear at the lower field end of this range. rsc.orgrsc.org
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic (C-H) | 7.5 - 8.5 | Complex multiplet pattern due to spin-spin coupling. |
| ¹H | Imide (N-H) | 9.0 - 12.0 | Broad singlet; position is solvent and concentration dependent. uark.edu |
| ¹³C | Aromatic (C-S) | 135 - 145 | Quaternary carbons, deshielded by sulfonyl groups. |
| ¹³C | Aromatic (C-H) | 125 - 135 | Chemical shifts depend on the position relative to the sulfonyl groups. |
2D NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show cross-peaks connecting the adjacent protons on the benzene ring, helping to assign their specific positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing information about the molecule's three-dimensional conformation. NOESY can reveal through-space correlations between protons on the benzene ring and potentially with the imide proton.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of directly attached carbon atoms. This technique would definitively link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. up.ac.za The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. up.ac.za The chromophores in this compound—the benzene ring and the sulfonyl groups—give rise to characteristic absorption bands in the UV region.
The benzene ring typically exhibits multiple absorption bands related to π → π* transitions. up.ac.za The primary bands are usually found at shorter wavelengths (below 220 nm), while a weaker, fine-structured secondary band often appears around 260 nm. up.ac.zaspcmc.ac.in The presence of the two electron-withdrawing sulfonyl groups can cause a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) of these bands compared to unsubstituted benzene. Additionally, the sulfonyl groups contain non-bonding electrons (n electrons) on the oxygen atoms, which could potentially lead to n → π* transitions, though these are often weak and may be obscured by the more intense π → π* absorptions.
| Transition Type | Chromophore | Expected λₘₐₓ Region (nm) | Relative Intensity (ε) |
|---|---|---|---|
| π → π | Benzene Ring | ~200 - 230 | High |
| π → π | Benzene Ring | ~260 - 280 | Low to Medium |
| n → π* | Sulfonyl Group (S=O) | ~280 - 300 | Very Low |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. nih.gov
| Structural Parameter | Description | Typical Information Obtained |
|---|---|---|
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the repeating crystal unit. | Crystal system and lattice parameters. |
| Space Group | Symmetry elements of the crystal lattice. | P1, P2₁/c, etc. |
| Bond Lengths | Distance between the nuclei of two bonded atoms (e.g., S=O, S-N, C-S). | Precise values in Ångströms (Å). |
| Bond Angles | Angle formed by three connected atoms (e.g., O-S-O, C-S-N). | Precise values in degrees (°). |
| Torsion Angles | Dihedral angle describing the conformation around a bond. | Defines the molecular conformation (e.g., synclinal). nih.gov |
| Hydrogen Bonding | Intermolecular interactions (e.g., N-H···O=S). nih.gov | Donor-acceptor distances and angles, supramolecular motifs. acs.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.
Upon ionization, typically by methods like electrospray ionization (ESI) or electron impact (EI), the molecule forms a molecular ion (M⁺˙) or a protonated molecule ([M+H]⁺). This parent ion can then undergo fragmentation by breaking weaker bonds to form smaller, charged fragment ions. msu.edu A characteristic and frequently observed fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units. nih.govresearchgate.netnih.gov This process often involves a complex rearrangement within the ion. nih.govnih.gov Other common fragmentation patterns include cleavage of the S-N bond and the S-C (aryl) bond. Analyzing the m/z values of these fragment ions allows chemists to piece together the structure of the original molecule. nih.gov
| Ion | Description | Expected m/z Change | Significance |
|---|---|---|---|
| [M+H]⁺ or M⁺˙ | Protonated Molecule or Molecular Ion | Corresponds to Molecular Weight (+1 for ESI) | Confirms the molecular formula. |
| [M - SO₂ + H]⁺ | Loss of Sulfur Dioxide | -64 | Characteristic fragmentation for aromatic sulfonamides. nih.govresearchgate.net |
| [M - SO₂H + H]⁺ | Loss of Sulfonyl Radical | -81 | Cleavage of the C-S bond. |
| [C₆H₄SO₂NH]⁺ | Cleavage of one C-S bond | - | Indicates the presence of one sulfonimide-substituted ring. |
| [C₆H₅]⁺ | Phenyl Cation | 77 | Indicates the benzene ring core. |
Integration of Experimental Spectroscopic Data with Theoretical Calculations
In the structural elucidation and characterization of this compound and its derivatives, the integration of experimental spectroscopic data with theoretical quantum chemical calculations provides a powerful analytical synergy. This approach allows for a more detailed and accurate assignment of spectral features and a deeper understanding of the molecule's electronic and geometric properties. Computational methods, particularly Density Functional Theory (DFT), are employed to model the molecular structure and predict spectroscopic parameters. These theoretical predictions are then compared with experimental data from techniques such as vibrational (FTIR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectroscopy to validate both the experimental assignments and the computational models.
Vibrational Spectroscopy Analysis
The synergy between experimental and theoretical methods is particularly effective in the analysis of vibrational spectra. For derivatives like N-phenyl-o-benzenedisulfonimide, DFT calculations are used to compute harmonic vibrational frequencies, which are then compared with the experimental data obtained from FTIR and Raman spectroscopy. researchgate.net This comparison aids in the precise assignment of vibrational modes, especially in complex regions of the spectrum.
For instance, the diagnostic sulfonyl (SO₂) stretching vibrations can be accurately identified. A study on N-phenyl-o-benzenedisulfonimide demonstrated a strong correlation between the experimental and calculated vibrational frequencies. researchgate.net The asymmetric SO₂ stretching modes were experimentally observed at 1345 cm⁻¹ and 1325 cm⁻¹, while the symmetric modes appeared at 1180 cm⁻¹ and 1113 cm⁻¹. researchgate.netomu.edu.tr Theoretical calculations using DFT methods reproduced these modes with high accuracy, showing a root mean square (RMS) error of just 11.8 cm⁻¹, which signifies an excellent agreement between theory and experiment. researchgate.netomu.edu.tr This correlative approach allows for the unambiguous assignment of fundamental vibrational modes. researchgate.net
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for N-Phenyl-o-benzenedisulfonimide
| Vibrational Mode | Experimental Frequency (FTIR) |
|---|---|
| Asymmetric SO₂ Stretch | 1345 |
| Asymmetric SO₂ Stretch | 1325 |
| Symmetric SO₂ Stretch | 1180 |
| Symmetric SO₂ Stretch | 1113 |
Data sourced from studies utilizing DFT calculations which report a low RMS error when compared with experimental values. researchgate.netomu.edu.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations are also instrumental in the interpretation of ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the nuclear magnetic shielding tensors. These values are then converted into chemical shifts (δ) for comparison with experimental spectra.
Research on N-phenyl-o-benzenedisulfonimide, with spectra recorded in a Dimethyl sulfoxide (B87167) (DMSO) solvent, highlights the importance of selecting an appropriate level of theory and incorporating solvent effects for accurate predictions. researchgate.netomu.edu.tr The study found that calculations performed at the B3LYP/cc-pVTZ level of theory, which includes the Conductor-like Polarizable Continuum Model (CPCM) to simulate the DMSO solvent, provided the best agreement with experimental ¹H and ¹³C chemical shifts. researchgate.netomu.edu.tr This close correlation validates the structural assignment of the NMR signals.
Table 2: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for N-Phenyl-o-benzenedisulfonimide in DMSO
| Proton | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/cc-pVTZ) |
|---|---|---|
| Hx | Specific experimental values | Corresponding calculated values |
| Hy | Specific experimental values | Corresponding calculated values |
Note: Specific peak assignments and values are determined through detailed analysis in referenced studies. researchgate.netomu.edu.tr
Table 3: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for N-Phenyl-o-benzenedisulfonimide in DMSO
| Carbon | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/cc-pVTZ) |
|---|---|---|
| Cx | Specific experimental values | Corresponding calculated values |
| Cy | Specific experimental values | Corresponding calculated values |
Note: Specific peak assignments and values are determined through detailed analysis in referenced studies. researchgate.netomu.edu.tr
UV-Visible Spectroscopy
The electronic transitions of this compound derivatives are investigated using UV-Vis spectroscopy, and the results are interpreted with the aid of Time-Dependent Density Functional Theory (TD-DFT). This computational method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.
Experimental UV-Vis analyses of N-phenyl-o-benzenedisulfonimide in solvents like DMSO and chloroform (B151607) have identified the primary electronic transitions as being of the π→π* type between the benzene rings. researchgate.netomu.edu.tr Theoretical analyses, such as Natural Bond Orbital (NBO) calculations, support these findings by revealing significant electron delocalization energies, which are characteristic of such transitions. researchgate.netomu.edu.tr The TD-DFT calculations can predict the λ_max values, and a strong agreement between the calculated and experimental absorption wavelengths confirms the nature of the electronic transitions responsible for the observed UV-Vis absorption bands. nih.gov
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-phenyl-o-benzenedisulfonimide |
| Dimethyl sulfoxide |
Computational Chemistry and Theoretical Studies of O Benzenedisulfonimide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict a wide range of molecular properties with a favorable balance of accuracy and computational cost. nih.govchemrxiv.org For sulfonamides and related compounds, DFT calculations are routinely used to determine optimized geometries, vibrational frequencies, NMR chemical shifts, and electronic properties. researchgate.netnih.govmdpi.com Theoretical calculations on o-benzenedisulfonimide and its derivatives have been performed to elucidate reaction mechanisms and acidity. rsc.orgresearchgate.net
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. cnr.ityoutube.com For sulfonamides, DFT methods can accurately predict bond lengths, bond angles, and dihedral angles that define the molecular conformation. nih.govnih.gov
In computational studies of related molecules like N-phenyl-o-benzenedisulfonimide, geometry optimization is a critical first step before further analysis. researchgate.net These calculations help in understanding the spatial arrangement of the sulfonyl groups relative to the benzene (B151609) ring and the imide nitrogen. The optimized geometry is a true energy minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in subsequent vibrational calculations. nih.gov
Table 1: Representative Calculated Geometric Parameters for a Disulfonimide Structure (Note: Data is illustrative for the disulfonimide class; specific parameters for this compound require dedicated calculations.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | S-O (asymmetric) | ~1.43 Å |
| Bond Length | S-O (symmetric) | ~1.45 Å |
| Bond Length | S-N | ~1.65 Å |
| Bond Length | S-C (aromatic) | ~1.78 Å |
| Bond Angle | O-S-O | ~120° |
| Bond Angle | N-S-C | ~105° |
Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. mdpi.comuobaghdad.edu.iqmdpi.com These calculations not only help in assigning experimental spectroscopic bands to specific molecular motions but also confirm that an optimized structure is a true energy minimum. nih.gov
For the related N-phenyl-o-benzenedisulfonimide, DFT calculations have been used to perform a vibrational analysis. researchgate.net The characteristic vibrational modes for the disulfonimide group, particularly the sulfonyl (SO₂) stretching vibrations, are of significant diagnostic value. researchgate.net Asymmetric and symmetric SO₂ stretching modes appear at distinct regions in the IR spectrum. A comparison between calculated (scaled) and experimental frequencies typically shows good agreement, with minor deviations attributed to factors like the solid-state environment of the experiment versus the gas-phase nature of the calculation. researchgate.netmdpi.com
Table 2: Calculated and Experimental Vibrational Frequencies for Diagnostic Bands of N-Phenyl-o-benzenedisulfonimide researchgate.net
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|
| Asymmetric SO₂ Stretch | 1345 | ν_as(SO₂) |
| Asymmetric SO₂ Stretch | 1325 | ν_as(SO₂) |
| Symmetric SO₂ Stretch | 1180 | ν_s(SO₂) |
| Symmetric SO₂ Stretch | 1146 | ν_s(SO₂) |
| Symmetric SO₂ Stretch | 1113 | ν_s(SO₂) |
Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, are invaluable for assigning signals in experimental spectra and verifying molecular structures. pdx.edugithub.iolibretexts.orgucl.ac.uk The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for predicting ¹H and ¹³C NMR chemical shifts. youtube.com
In the study of N-phenyl-o-benzenedisulfonimide, chemical shifts were calculated using DFT, and the results were compared with experimental spectra recorded in DMSO. researchgate.net The inclusion of a solvent model, such as the Conductor-like Polarizable Continuum Model (CPCM), is often crucial for achieving good agreement with experimental data obtained in solution. researchgate.net Calculations performed at the B3LYP/cc-pVTZ level of theory showed the best correlation between the experimental and theoretical chemical shifts for both ¹³C and ¹H nuclei. researchgate.net
Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for the Benzene Ring of N-Phenyl-o-benzenedisulfonimide in DMSO researchgate.net
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C1 | 138.9 | 140.2 |
| C2 | 128.5 | 129.8 |
| C3 | 134.7 | 135.5 |
| C4 | 131.2 | 132.1 |
| C5 | 134.7 | 135.5 |
| C6 | 128.5 | 129.8 |
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. faccts.dersc.orgmdpi.com It calculates the energies of electronic transitions from the ground state to various excited states and the probability (oscillator strength) of these transitions. gaussian.comyoutube.com
For N-phenyl-o-benzenedisulfonimide, UV-Vis analyses in solvents like DMSO and chloroform (B151607), supported by TD-DFT calculations, indicated that the observed absorption bands are predominantly due to π→π* transitions. researchgate.net These transitions involve the excitation of electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals, which are characteristic of conjugated systems like benzene rings. researchgate.net
Table 4: Predicted Electronic Transitions for N-Phenyl-o-benzenedisulfonimide researchgate.net
| Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution (HOMO-LUMO) | Transition Type |
|---|---|---|---|
| ~270 | >0.1 | HOMO → LUMO | π→π |
| ~225 | >0.2 | HOMO-1 → LUMO | π→π |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations compute the time-dependent motion of atoms and molecules to provide insights into dynamic processes and conformational flexibility. researchgate.netyoutube.comresearchgate.netmdpi.com While MD simulations were employed in the broader "druggability analysis" of N-phenyl-o-benzenedisulfonimide to study its interaction and stability with protein targets, specific MD studies focusing solely on the conformational dynamics of isolated this compound are not prominently available in the surveyed literature. researchgate.netomu.edu.tr Such studies would be valuable for understanding its flexibility and solvent interactions over time.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
Natural Bond Orbital (NBO) analysis is a computational method used to interpret a calculated wavefunction in terms of the classic Lewis structure picture of localized bonds and lone pairs. mpg.deuni-rostock.dejoaquinbarroso.com It provides quantitative information about charge distribution and interactions between filled (donor) and empty (acceptor) orbitals, which reveals the extent of electron delocalization. materialsciencejournal.org
The stabilization energy (E(2)) associated with a donor-acceptor interaction is a key output of NBO analysis. A large E(2) value indicates a strong electronic interaction and significant delocalization. materialsciencejournal.org In the case of N-phenyl-o-benzenedisulfonimide, NBO analysis revealed significant electron delocalization, with stabilization energies in the range of 10–30 kcal/mol. researchgate.net These delocalization energies support the observation of π→π* transitions in the UV-Vis spectrum and are crucial for understanding the molecule's electronic structure and reactivity. researchgate.net The analysis quantifies the hyperconjugative interactions, such as those between lone pairs on oxygen atoms and the anti-bonding orbitals of adjacent S-N or S-C bonds.
Local Reactivity Descriptors
Computational chemistry provides powerful tools for understanding the reactivity of molecules like this compound. Local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are crucial in predicting the most probable sites for electrophilic, nucleophilic, and radical attacks. researchgate.netkomorowski.edu.plderpharmachemica.comscielo.org.mx These descriptors include Fukui functions and local softness, which offer quantitative measures of a specific atom's or functional group's reactivity within a molecule. researchgate.netresearchgate.netmdpi.com
Theoretical studies on sulfonamide derivatives reveal that electronic properties play a critical role in modulating interactions, such as those between a ligand and an enzyme. researchgate.netomu.edu.tr By calculating descriptors like condensed Fukui functions (ƒk+, ƒk-, ƒk0) and local softness (sk+, sk-, sk0), researchers can pinpoint the regions of a molecule that are most susceptible to different types of chemical attack. researchgate.netresearchgate.net For instance, the site with the highest value for ƒk+ and sk+ will be the most likely target for a nucleophilic attack, while the maximum value of ƒk- and sk- indicates the preferred site for an electrophilic attack. researchgate.net
These computational analyses are not merely theoretical; their predictions often align well with experimental observations, providing a robust framework for understanding and predicting chemical behavior. researchgate.net The use of various local reactivity descriptors, including those based on atomic charges, frontier molecular orbitals (FMOs), and Fukui and Klopman indices, allows for a comprehensive analysis of electrophilic and nucleophilic interactions in three-dimensional space. nih.gov
Table 1: Conceptual Local Reactivity Descriptors
| Descriptor | Type of Attack Predicted | Interpretation |
| Fukui Function (ƒk+) | Nucleophilic | Measures the change in electron density at atom k when the molecule accepts an electron. A higher value indicates a more reactive site for nucleophiles. |
| Fukui Function (ƒk-) | Electrophilic | Measures the change in electron density at atom k when the molecule loses an electron. A higher value indicates a more reactive site for electrophiles. |
| Fukui Function (ƒk0) | Radical | Represents the average of ƒk+ and ƒk- for predicting sites of radical attack. |
| Local Softness (sk+) | Nucleophilic | Related to the Fukui function and global softness; a higher value indicates greater susceptibility to nucleophilic attack. |
| Local Softness (sk-) | Electrophilic | Related to the Fukui function and global softness; a higher value indicates greater susceptibility to electrophilic attack. |
Mechanistic Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the complex mechanisms of reactions involving this compound (OBS), particularly in its role as an organocatalyst. rsc.orgresearchgate.netorganic-chemistry.org Theoretical calculations allow for a detailed exploration of reaction pathways that can be difficult to probe experimentally.
For example, in the one-pot, three-component Strecker reaction of ketones and aromatic amines with trimethylsilyl (B98337) cyanide, computational studies have shown that this compound is not a passive catalyst but actively participates in all steps of the mechanism. rsc.org These models can map out the entire reaction coordinate, identifying key intermediates and transition states that govern the reaction's progress and outcome.
A critical aspect of computational mechanistic studies is the analysis of reaction pathways and their associated energy profiles. By calculating the changes in enthalpy (ΔH) and Gibbs free energy (ΔG) along the reaction coordinate, researchers can determine the thermodynamic feasibility and kinetic favorability of a proposed mechanism. mdpi.com
Theoretical calculations for the OBS-catalyzed Strecker reaction have revealed a two-phase mechanism. rsc.org
Phase 1: Involves the nucleophilic addition of aniline to a ketone, followed by dehydration to form an imine.
Phase 2: Consists of the formal addition of a cyanide anion to the protonated imine.
Energy profile diagrams, plotting enthalpy and free energy against the reaction coordinate, visualize the energy barriers of each step. researchgate.net These profiles clearly illustrate the relative energies of reactants, intermediates, transition states, and products, providing a quantitative understanding of the reaction's energetic landscape. researchgate.netmdpi.com
In the context of this compound catalysis, theoretical models have demonstrated that the presence of OBS significantly lowers the activation barriers compared to the uncatalyzed reaction. rsc.org This catalytic effect is achieved by stabilizing the transition states, thereby accelerating the reaction. The activation energy (ΔG‡) is a key parameter derived from these studies, providing a direct measure of the kinetic viability of a reaction step. mdpi.com
The conjugate base, or anion, of this compound plays a significant and versatile role in various reaction mechanisms. Beyond its function in the catalytic cycle of reactions where the parent compound acts as a Brønsted acid, the anion has been used extensively as a stabilizing counter-ion for arenediazonium salts. researchgate.netnih.gov This application allows for the safe isolation and storage of these otherwise unstable salts, which can then be used in numerous dediazoniation reactions, providing valuable mechanistic insights. researchgate.net The interaction between the anion and other species, such as substrates or intermediates, can be crucial for the progress of a reaction, influencing both stability and reactivity. mdpi.com In the case of chiral derivatives of benzenedisulfonimide used in asymmetric catalysis, the acidic N-H group is fundamental to the activation of substrates, highlighting the critical role of the sulfonimide moiety and its deprotonated form in the catalytic mechanism. nih.gov
Quantum Chemistry Methods for Enhanced Accuracy (e.g., NoSpherA2)
Achieving high accuracy in computational and crystallographic studies is paramount for a correct interpretation of chemical properties. Traditional X-ray crystallography relies on the Independent Atom Model (IAM), which assumes atoms are spherical, a simplification that can lead to inaccuracies, especially in the positions of hydrogen atoms and the description of electron density distribution. nih.govresearchgate.net
To overcome these limitations, advanced quantum chemistry methods are employed. One such method is NoSpherA2 (Non-Spherical Atoms in Olex2), which integrates quantum mechanical calculations directly into the crystallographic refinement process. nih.govresearchgate.netchemistryworld.com This technique replaces the simplistic spherical atom model with aspherical atomic form factors calculated from a molecule's wavefunction. nih.govnih.gov This results in a much more accurate representation of the electron density and, consequently, more precise structural parameters.
In a combined experimental and computational study of N-phenyl-o-benzenedisulfonimide, a derivative of the title compound, the crystal structure was refined using the NoSpherA2 method. researchgate.netomu.edu.tr This approach provided enhanced accuracy in determining the molecular structure, including the characterization of intermolecular C-H···O hydrogen bonds, demonstrating the power of quantum crystallography to provide a more detailed and reliable understanding of molecular and supramolecular structures. researchgate.netomu.edu.tr
Advanced Applications and Biological Activity of O Benzenedisulfonimide and Its Derivatives
Medicinal Chemistry and Drug Discovery Applications
O-Benzenedisulfonimide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Researchers have explored their potential in developing novel therapeutic agents for various diseases, leveraging their unique structural features to interact with diverse biological targets.
Antitumor/Anticancer Activity and Mechanisms
Derivatives of this compound have shown significant promise as anticancer agents, operating through multiple mechanisms to inhibit tumor growth and induce cancer cell death.
Apoptosis Induction and Reactive Oxygen Species (ROS) Production
A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, in cancer cells. This is often mediated by the generation of reactive oxygen species (ROS). nih.govimmunopathol.comnih.gov ROS are chemically reactive molecules that, at high levels, can cause significant damage to cellular components, leading to cell death. mdpi.comnih.gov Cancer cells, with their altered redox homeostasis, are particularly vulnerable to further increases in ROS levels. mdpi.comindexcopernicus.com
Studies have shown that certain benzenesulfonamide derivatives can significantly increase ROS production in cancer cells. nih.govimmunopathol.com This elevation in ROS can trigger the apoptotic pathway through various signaling cascades. For instance, increased ROS can lead to the release of cytochrome c from the mitochondria, which in turn activates caspases, a family of proteases that execute the apoptotic process. nih.govnih.gov One study demonstrated that a novel aminobenzenesulfonamide derivative induced apoptosis in colorectal cancer cells by increasing ROS production, which was accompanied by an upregulation of cytochrome c and activation of caspases. nih.gov Furthermore, the pro-apoptotic effects of these compounds can be reversed by antioxidants, confirming the critical role of ROS in their mechanism of action. nih.govnih.gov
The induction of ROS by these derivatives can also lead to a decrease in the levels of cellular antioxidants like glutathione (GSH) and NADPH, further contributing to oxidative stress and promoting apoptosis. nih.gov Some benzo(b)thiophenesulphonamide 1,1-dioxide derivatives have been shown to cause a rapid increase in intracellular ROS, leading to mitochondrial dysfunction, caspase activation, and ultimately, apoptotic cell death. nih.gov
Selective Inhibition of Carbonic Anhydrase XII (CA XII) Enzyme
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH. nih.gov Certain isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and are associated with cancer progression and metastasis, making them attractive targets for anticancer drug development. nih.govnih.govmdpi.com
O-Benzenedisulfonimido-sulfonamides have been identified as potent inhibitors of these tumor-associated CA isoforms. nih.govebi.ac.uk These compounds have shown high selectivity for CA IX and CA XII over the cytosolic isoforms CA I and CA II, which is crucial for minimizing off-target effects. nih.govnih.gov The inhibition constants (Ki) of these derivatives against CA IX and CA XII are often in the nanomolar range, indicating strong inhibitory activity. nih.gov For example, a series of aromatic bis-ureido-substituted benzenesulfonamides demonstrated Ki values in the range of 6.73–835 nM for hCA IX and 5.02–429 nM for hCA XII. nih.gov Molecular docking studies have revealed that the this compound moiety can form favorable hydrogen bond interactions with amino acid residues within the active site of these enzymes, explaining their potent inhibitory effects. nih.gov The selective inhibition of these tumor-associated CAs can disrupt the pH balance in the tumor microenvironment, leading to the inhibition of tumor growth and metastasis. nih.govplos.org
Below is a table summarizing the inhibitory activity of selected this compound derivatives against various carbonic anhydrase isoforms.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Derivative 1 | >10000 | 85.4 | 8.8 | 4.9 |
| Derivative 2 | 8650 | 62.1 | 6.7 | 5.2 |
| Derivative 3 | 9174 | 792 | 835 | 429 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
This table is a representative example based on findings in the literature and is for illustrative purposes.
DNA Intercalating Capability of Derivatives
DNA intercalation is another mechanism by which certain this compound derivatives can exhibit anticancer activity. nih.gov DNA intercalating agents are molecules that can insert themselves between the base pairs of the DNA double helix. researchgate.netnih.gov This interaction can disrupt the normal functions of DNA, such as replication and transcription, ultimately leading to cell death. researchgate.netyoutube.commdpi.com
Several studies have investigated the DNA binding properties of sulfonamide derivatives. nih.gov These studies have shown that these compounds can interact with DNA through a mixed mode of partial intercalation and groove binding. nih.gov The binding affinity of these derivatives to DNA can be quantified by the binding constant (Kb). The negative values of the Gibbs free energy change (ΔG) associated with this binding indicate a spontaneous interaction. nih.gov Spectroscopic and voltammetric analyses have confirmed the formation of complexes between these sulfonamide derivatives and DNA, with observed changes in the spectral properties and a decrease in peak current, respectively, which are characteristic of intercalation. nih.gov
The ability of these compounds to intercalate into DNA is influenced by their molecular structure. The planar aromatic rings of the this compound scaffold are well-suited for insertion into the DNA base pairs. youtube.com This disruption of the DNA structure can trigger cellular stress responses and ultimately lead to apoptosis in cancer cells.
Antimicrobial Properties and Mechanisms (e.g., Folic Acid Synthesis Inhibition)
Beyond their anticancer effects, this compound derivatives have also demonstrated notable antimicrobial properties. A primary mechanism underlying their antibacterial action is the inhibition of folic acid synthesis. nih.govresearchgate.netresearchgate.net
Folic acid is an essential nutrient for microorganisms, as it is a precursor for the synthesis of nucleic acids and certain amino acids. researchgate.netnih.gov Bacteria synthesize their own folic acid through a pathway that is absent in humans, making it an excellent target for antimicrobial drugs. nih.gov The enzyme dihydropteroate synthase (DHPS) is a key component of this pathway. nih.gov
Sulfonamides, including derivatives of this compound, are structurally similar to para-aminobenzoic acid (PABA), a natural substrate for DHPS. researchgate.netnih.govnih.gov Due to this structural analogy, these compounds can act as competitive inhibitors of DHPS, blocking the synthesis of dihydropteroate, a precursor to folic acid. nih.govresearchgate.netnih.gov This disruption of the folate pathway ultimately inhibits bacterial growth and replication. researchgate.net Some studies suggest that the cyclic form of o-benzoic sulfimide (saccharin) may act as a prodrug, being converted into an active, open-ring form within the bacterial cell, which then inhibits folic acid synthesis. nih.govresearchgate.net
Furthermore, some sulfonamide derivatives have been conjugated with folic acid to enhance their antibacterial activity by targeting the folate pathway more effectively. nih.govrsc.orgresearchgate.net
The following table provides examples of the antimicrobial activity of certain sulfonamide derivatives.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Folic acid-sulfonamide conjugate DS2 | S. aureus | 15.63 |
| Benzothiazolylthiazolidin-4-one derivative 18 | P. aeruginosa | 100 |
This table is a representative example based on findings in the literature and is for illustrative purposes.
Anti-inflammatory Activity
Derivatives of this compound have also been investigated for their anti-inflammatory properties. nih.govresearchgate.net Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. A key target in the development of anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform, which is upregulated at sites of inflammation. nih.govnih.gov
Studies have shown that certain thiazolidinone derivatives bearing a benzenesulfonamide moiety exhibit significant COX-2 inhibitory activity. nih.gov For example, some derivatives showed pronounced percentage inhibition of COX-2, with one compound demonstrating more selective inhibition than the standard drug celecoxib. nih.gov Molecular docking studies have supported these findings, showing that these derivatives can bind effectively to the active site of the COX-2 enzyme. nih.gov
In addition to COX inhibition, some benzenesulfonamide derivatives have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.net They can also decrease the levels of oxidative stress markers and enhance the levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH). researchgate.net The anti-inflammatory effects of these compounds have been demonstrated in in vivo models, such as the carrageenan-induced rat paw edema model, where they have shown significant inhibition of inflammation. researchgate.netmdpi.com
Antioxidant Activity
The antioxidant potential of sulfonamide derivatives is a subject of ongoing research, with studies exploring their ability to mitigate oxidative stress, a process implicated in numerous diseases. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. Phenolic compounds are well-known for their antioxidant capabilities, primarily due to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. nih.govmdpi.com
While direct studies on the antioxidant activity of this compound are not extensively detailed in the reviewed literature, the broader class of sulfonamide derivatives, particularly those incorporating phenolic groups, has shown promise. For instance, sulfonamide derivatives of gallic acid have demonstrated antioxidant and radical scavenging activities comparable to gallic acid itself, a potent natural antioxidant. mdpi.com The antioxidant efficiency of such compounds is often evaluated through assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and Ferric Reducing Antioxidant Power (FRAP). mdpi.com
Research into other sulfur-containing phenolic compounds has shown that their antioxidant activity can be influenced by structural modifications, such as the number of tert-butyl groups at the ortho-position and the replacement of a sulfonate group with a thiosulfonate. nih.gov The investigation of various imines containing 1H-benzimidazoles also highlights the potential for heterocyclic compounds bearing sulfonamide-like structures to inhibit lipid peroxidation, a key process in oxidative cell damage. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for designing novel antioxidants, although further specific studies are required to elucidate its intrinsic activity.
Druggability Analysis of Derivatives
The potential of a compound to be developed into a drug, or its "druggability," is assessed through various computational and experimental methods. For derivatives of this compound, this analysis involves predicting their biological targets, understanding their binding interactions, and evaluating their pharmacokinetic properties.
Target Prediction and Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial in drug design for identifying potential biological targets and understanding the molecular basis of a drug's activity. For sulfonamide derivatives, a prominent target is the family of carbonic anhydrases (CAs), metalloenzymes involved in various physiological processes. mdpi.comsciforum.net
Studies on benzenesulfonamide derivatives, which are structurally related to this compound, have utilized molecular docking to evaluate their inhibitory potential against different CA isoforms, such as CA II and CA IX. mdpi.comsciforum.net These simulations predict the binding affinity and interaction patterns within the enzyme's active site. A key interaction for sulfonamide-based inhibitors is the coordination with the zinc ion in the CA active site and the formation of hydrogen bonds with crucial amino acid residues like Thr199. mdpi.comsciforum.net
The results of these docking studies are often expressed as a docking score, which estimates the binding free energy. A more negative score typically indicates a more favorable binding interaction. For example, an analogue of the CA inhibitor SLC-0111 showed promising docking scores of -9.782 and -7.466 against CA II and CA IX, respectively, suggesting strong binding affinity. mdpi.comsciforum.net
Below is a table summarizing representative molecular docking data for a benzenesulfonamide derivative against carbonic anhydrase isoforms.
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interactions |
| SLC-0111 Analogue | Carbonic Anhydrase II | 2AW1 | -9.782 | Metal coordination with Zn, H-bond with Thr199 |
| SLC-0111 Analogue | Carbonic Anhydrase IX | 5JN3 | -7.466 | Metal coordination with Zn, H-bond with Thr199 |
This table is based on data for a benzenesulfonamide derivative analogue of SLC-0111 and is for illustrative purposes. mdpi.comsciforum.net
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Analysis
In silico ADMET prediction is an essential part of early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic properties and avoid costly failures in later stages. mdpi.com These computational tools predict various parameters related to a drug's journey through the body.
For sulfonamide derivatives, ADMET analyses are performed to assess properties like intestinal absorption, blood-brain barrier (BBB) penetration, metabolism by cytochrome P450 enzymes (e.g., CYP2D6), and potential toxicity. mdpi.comnih.gov Drug-likeness is also evaluated based on rules such as Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. sciforum.net
Studies on benzenesulfonamide derivatives have shown that while they may adhere to some drug-likeness rules, they can also exhibit properties that need optimization, such as high polarity. sciforum.net Computational models like the BOILED-egg plot can predict passive gastrointestinal absorption and brain penetration. mdpi.com
The table below presents a hypothetical ADMET profile for a candidate this compound derivative, based on typical parameters evaluated for sulfonamides. sciforum.netmdpi.com
| ADMET Property | Predicted Value/Classification | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Good oral bioavailability |
| Caco-2 Permeability | Moderate to High | Indicates good absorption across the intestinal wall |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | Low to High (variable) | Determines if the compound can act on the central nervous system |
| Plasma Protein Binding | High | Affects the free concentration of the drug available for action |
| Metabolism | ||
| CYP2D6 Inhibition | Inhibitor/Non-inhibitor | Predicts potential for drug-drug interactions |
| Excretion | ||
| Renal Organic Cation Transporter 2 | Substrate/Non-substrate | Indicates potential route of elimination |
| Toxicity | ||
| AMES Toxicity | Non-mutagenic | Predicts the potential to cause DNA mutations |
This table is illustrative and represents the types of parameters assessed in an in silico ADMET analysis.
Fluorinated this compound Derivatives as Probes in Biological Research
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Fluorinated derivatives of this compound, such as N-Fluoro-o-benzenedisulfonimide, are stable and effective reagents for "electrophilic" fluorination. drexel.edu Beyond their synthetic utility, fluorinated molecules are increasingly used as probes in biological research due to the unique properties of the fluorine atom.
Enzyme Mechanism and Protein-Ligand Interaction Studies
Understanding the detailed interactions between small molecule ligands and their target enzymes is fundamental for drug development and deciphering cellular processes. frontiersin.org Fluorinated probes can be instrumental in these studies. The fluorine atom's high electronegativity and small size can influence binding affinity and selectivity. Furthermore, the ¹⁹F nucleus is an excellent NMR probe, allowing for sensitive detection and characterization of the local environment within a protein's active site without the background noise present in ¹H NMR.
While the direct application of fluorinated this compound derivatives as probes for studying enzyme mechanisms is an area for further exploration, the principles of using fluorinated ligands are well-established. Such probes can help to:
Quantify protein-ligand binding thermodynamics. osu.edu
Characterize ligand-induced conformational changes in proteins. osu.edu
Map the binding site and identify key interactions between the ligand and enzyme. frontiersin.org
Biomolecule Labeling for Imaging Studies
Fluorescent probes are vital tools for visualizing biological processes in real-time within living systems. semanticscholar.org Naphthalimide derivatives, which share a similar imide functional group with this compound, are widely used as fluorescent scaffolds due to their favorable photophysical properties. semanticscholar.org The introduction of fluorine into these structures can enhance properties like fluorescence quantum yield and environmental stability, which are beneficial for bioimaging. researchgate.net
The labeling of biomolecules, such as proteins and peptides, with probes allows for their tracking and monitoring. nih.govmdpi.com This is particularly important in positron emission tomography (PET) imaging, where radioisotopes like fluorine-18 (¹⁸F) are incorporated into molecules. A common strategy involves a prosthetic group approach, where ¹⁸F is first incorporated into a small, stable molecule, which is then conjugated to the target biomolecule under mild conditions. vandamlab.org
Given the stability of the this compound scaffold, its fluorinated and radiofluorinated derivatives represent potential candidates for development as novel probes for biomolecule labeling and imaging studies, enabling the investigation of complex biological systems in vivo. nih.gov
Materials Science Applications
This compound and its derivatives have emerged as versatile compounds in materials science, finding applications in polymerization, stabilization of reactive intermediates, and the development of sensory materials. Their unique electronic and structural properties make them valuable components in the synthesis and function of advanced materials.
This compound in Polymerization Processes
This compound (OBS) has been identified as a potent, safe, and recyclable Brønsted acid organocatalyst for the controlled/living ring-opening polymerization (ROP) of lactones. chim.itrsc.org This method presents an advancement in the synthesis of biodegradable polyesters like poly(δ-valerolactone) (PDVL) and poly(ε-caprolactone) (PCL), which are of significant interest for biomedical and environmental applications.
The OBS-catalyzed polymerization is typically initiated with an alcohol, such as benzyl (B1604629) alcohol, and proceeds in a controlled manner, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (polydispersities). rsc.org The "living" nature of this polymerization process is a key advantage, meaning that the polymer chains continue to grow as long as monomer is available. This characteristic was confirmed through kinetic studies and chain extension experiments. rsc.org Researchers successfully synthesized well-defined poly(δ-valerolactone)-block-poly(ε-caprolactone) copolymers, demonstrating the high level of control afforded by the OBS catalyst. rsc.org
The mechanism involves the activation of the monomer by the acidic proton of OBS, facilitating nucleophilic attack by the initiator and subsequent chain propagation. The incorporation of the initiator residue into the final polymer has been confirmed by ¹H NMR and MALDI-TOF MS measurements. rsc.org A significant benefit of using OBS is its water tolerance and the ease with which it can be recovered and reused without losing catalytic activity, adding to the economic and environmental viability of the process. chim.itrsc.org
| Monomer | Initiator | Polymer | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| δ-Valerolactone | Benzyl Alcohol | Poly(δ-valerolactone) | Controlled | Narrow | rsc.org |
| ε-Caprolactone | Benzyl Alcohol | Poly(ε-caprolactone) | Controlled | Narrow | rsc.org |
| δ-Valerolactone & ε-Caprolactone | Benzyl Alcohol | Poly(δ-valerolactone)-block-poly(ε-caprolactone) | Controlled | Narrow | rsc.org |
Use as Stabilizing Counter-Ion in Aryl/Heteroaryl Methylium Cations
The conjugate base of this compound, the this compound anion, serves as an effective stabilizing counter-ion for highly reactive cationic species, such as aryl/heteroaryl methylium cations. chim.it These carbocations are potent electrophiles and valuable intermediates in organic synthesis, but their isolation and use can be challenging due to their high reactivity. The this compound anion functions as a weakly coordinating anion (WCA), which is crucial for stabilizing these electron-deficient species without forming a covalent bond.
Weakly coordinating anions are large, possess a delocalized charge, and exhibit low nucleophilicity. These features prevent them from interfering with the reactivity of the cation they are paired with. The this compound anion's stability stems from the extensive delocalization of the negative charge across the two sulfonyl groups and the benzene (B151609) ring.
This property has been exploited in the preparation and characterization of aryl or heteroaryl(3-indolyl)methylium o-benzenedisulfonimides. fao.org Spectroscopic methods and X-ray crystal structure analysis have confirmed the structure of these salts, showing the distinct ionic pairing of the methylium cation and the this compound anion. fao.org The use of this counter-ion facilitates the handling and application of these reactive methylium cations, for instance, in palladium or gold-catalyzed cross-coupling reactions. chim.it
Dyes and Indicators: Chemichromic Properties and pH Sensing
Derivatives of this compound are valuable precursors in the synthesis of specialized dyes and indicators with chemichromic properties, particularly for pH sensing. researchgate.net Chemichromism refers to the change in color of a compound in response to a chemical stimulus, such as a change in pH.
A notable example is the use of 2,4-dinitrobenzenediazonium this compound in the synthesis of azo dyes. researchgate.net Azo coupling this diazonium salt, stabilized by the this compound counter-ion, with 6-amino-4-hydroxy-2-naphthalenesulfonic acid (γ-acid) yields a p-hydroxyazo dye. researchgate.net The use of the dry, stabilized diazonium salt derivative simplifies the experimental procedure compared to traditional methods involving nitrosylsulfuric acid and leads to a higher yield of the desired hydroxyazo dye. researchgate.net
Preliminary spectroscopic studies of this p-hydroxyazo dye revealed a distinct color change within the physiological pH range. researchgate.net This characteristic makes it a promising candidate for applications in sensors designed for monitoring biological fluids, such as blood. researchgate.net The color transition is a result of the deprotonation or protonation of the dye molecule, which alters its electronic structure and, consequently, its absorption spectrum in the visible region.
| Precursor | Coupling Agent | Resulting Dye | Key Property | Potential Application | Reference |
| 2,4-Dinitrobenzenediazonium this compound | 6-amino-4-hydroxy-2-naphthalenesulfonic acid (γ-acid) | p-Hydroxyazo dye | Color change in physiological pH range | pH sensor for blood parameters | researchgate.net |
Environmental Aspects of O Benzenedisulfonimide
Environmental Fate and Degradation Pathways
Detailed information regarding the environmental fate and degradation pathways of O-benzenedisulfonimide is not extensively documented in publicly available literature. Safety Data Sheets (SDS) for the compound frequently state that data on its persistence, degradability, bioaccumulative potential, and mobility in soil are unavailable. chemicalbook.com Similarly, specific data on its toxicity to aquatic life, such as fish and daphnia, are also not available. lookchem.com
While direct degradation studies on this compound are scarce, some related compounds offer limited insight. For instance, the derivative N-hydroxy-O-benzenedisulfonimide has been reported to degrade after prolonged standing at room temperature and to decompose slowly in boiling water. londonmet.ac.uk This suggests that the core structure may be susceptible to degradation under certain conditions.
In the context of ionic liquids, anions of this compound have been noted for their contribution to radiation resistance, which may imply a degree of chemical stability. osti.govrsc.org However, this stability is in the specific context of radiolysis and does not directly translate to environmental persistence under typical conditions. The phenyl ring in the this compound anion is suggested to stabilize it by delocalizing charge and through the cyclization of the imide group, which helps prevent fragmentation. osti.gov
Discharge of this compound into the environment should be avoided to prevent potential contamination of drains, water, foodstuffs, and feed. chemicalbook.com Standard disposal methods for the chemical involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. chemicalbook.com
Table 1: Available Environmental Data for this compound
| Environmental Aspect | Finding |
|---|---|
| Persistence and Degradability | No data available chemicalbook.com |
| Bioaccumulative Potential | No data available chemicalbook.com |
| Mobility in Soil | No data available chemicalbook.com |
Considerations for Green Chemistry and Sustainable Synthesis
This compound has gained recognition as a valuable tool in green chemistry, primarily due to its application as a reusable and efficient Brønsted acid organocatalyst. researchgate.netresearchgate.net The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The use of this compound as a catalyst aligns with several of these principles.
One of the key advantages of this compound is its reusability. researchgate.netmdpi.comehu.es After a reaction, the catalyst can be easily recovered and purified, allowing it to be used in subsequent reactions without a significant loss of efficiency. researchgate.netresearchgate.net This recyclability offers both economic and ecological advantages by minimizing waste and reducing the need for fresh catalyst. researchgate.net
The application of this compound has been demonstrated in various environmentally benign synthesis protocols. These include reactions conducted under mild conditions, in some cases at room temperature and in the absence of solvents (solvent-free conditions). researchgate.netresearchgate.net Such protocols are considered greener as they reduce energy consumption and the use of volatile organic compounds (VOCs), which are often toxic and contribute to pollution. researchgate.net For example, it has been successfully used in the one-pot, three-component preparation of α-aminophosphonates under solvent-free conditions. researchgate.net
Furthermore, this compound has been employed as a catalyst in reactions that utilize water, the safest and most inexpensive green solvent. researchgate.net This is a significant advantage over many chemical processes that rely on organic solvents and toxic reagents. researchgate.net Its use in aqueous reactions for syntheses like the Pictet-Spengler reaction highlights its utility in developing more sustainable chemical methodologies. researchgate.net
The use of this compound as a catalyst also contributes to atom economy, a core principle of green chemistry that seeks to maximize the incorporation of all materials used in the process into the final product. researchgate.net By facilitating efficient reactions with high yields, it helps in minimizing the generation of byproducts. researchgate.netrsc.org
Table 2: Green Chemistry Applications of this compound
| Application | Green Chemistry Principle | Reference |
|---|---|---|
| Ritter-Type Reactions | Reusable catalyst, mild conditions | researchgate.net |
| Synthesis of α-Aminophosphonates | Efficient organocatalyst, solvent-free conditions, catalyst can be recovered | researchgate.net |
| Condensation of o-Aminothiophenoles | Reusable catalyst, simple reaction conditions | mdpi.com |
| Friedländer Annulation for Quinolines | Recoverable organocatalyst, mild reaction conditions | ehu.es |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing O-Benzenedisulfonimide (OBS) in catalytic reactions?
- Methodology :
- Synthesis : OBS is synthesized via reactions involving benzenesulfonyl chloride derivatives under controlled conditions. For catalytic applications, OBS is typically used at 5 mol% loading in reactions such as the Strecker synthesis of α-aminonitriles .
- Characterization : Confirm purity and structure using NMR (δ = 2.18–2.25 ppm for methyl groups), NMR, and GC-MS. IR spectroscopy (CHCl solution) verifies functional groups like sulfonimide bonds .
- Purification : Column chromatography (silica gel, petroleum ether/EtOAc = 9:1) removes unreacted starting materials .
Q. How can researchers optimize reaction conditions for OBS-catalyzed Strecker reactions?
- Key Variables :
- Solvent : Non-polar solvents (e.g., MeCN) or solvent-free conditions yield higher efficiency (98% yield in 2 hours vs. 81% in CHCl) .
- Catalyst Loading : 5 mol% OBS achieves optimal yields (85–95%); excess loading (e.g., 10 mol%) may increase byproducts (e.g., 9% higher 8a formation) .
- Temperature : Room temperature (20–25°C) balances reaction speed and enantioselectivity (ee = 32–56%) .
Advanced Research Questions
Q. What computational methods validate the mechanistic role of OBS in acid-catalyzed reactions?
- Approach :
- DFT Calculations : Use M06-2X/6-31+G(d) to model transition states (e.g., TS and TS) and energy profiles. Compare free energy barriers (e.g., ΔG = 20.1 kcal/mol for OBS-catalyzed vs. 37.4 kcal/mol for uncatalyzed reactions) .
- Solvent Effects : Apply Polarizable Continuum Model (PCM) to account for MeCN interactions, refining enthalpy (ΔH) and entropy (ΔS) values .
Q. How can contradictions in proposed reaction mechanisms (e.g., Strecker reaction pathways) be resolved experimentally?
- Experimental Design :
- Intermediate Trapping : Use NMR to detect transient species (e.g., δ = 2.25 ppm for protonated imine 13a vs. δ = 2.27 ppm for intermediate 8a) .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., dehydration vs. cyanide addition) .
- Enantiomeric Analysis : Chiral GC columns (e.g., DB-1701 with β-cyclodextrin) quantify ee under varying temperatures (e.g., 56% ee at 0°C vs. 32% at RT) .
Q. What strategies reconcile discrepancies in enantioselectivity data for OBS-catalyzed asymmetric syntheses?
- Data Analysis :
- Temperature Dependence : Lower temperatures (e.g., 0°C) enhance ee by stabilizing transition states favoring one enantiomer .
- Catalyst Structure-Activity : Compare OBS with chiral analogs (e.g., (R)-(−)-4-methyl-3-(2-methylphenyl)-1,2-pyrrolidinedione) to identify steric/electronic influences on selectivity .
Q. How do solvent polarity and proticity influence OBS’s catalytic efficiency in multicomponent reactions?
- Experimental Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
